ethyl (5Z)-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(4-methoxyanilino)-4-oxothiophene-3-carboxylate
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Overview
Description
ETHYL (5Z)-5-{[3-ETHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-[(4-METHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (5Z)-5-{[3-ETHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-[(4-METHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiophene ring, the introduction of the ethoxy and methoxy groups, and the final coupling reactions to form the desired product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
ETHYL (5Z)-5-{[3-ETHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-[(4-METHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
ETHYL (5Z)-5-{[3-ETHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-[(4-METHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ETHYL (5Z)-5-{[3-ETHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-[(4-METHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential.
Comparison with Similar Compounds
ETHYL (5Z)-5-{[3-ETHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-[(4-METHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:
- ETHYL (5Z)-5-{[3-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-[(4-ETHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE
- ETHYL (5Z)-5-{[3-ETHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-[(4-METHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE
These compounds share similar structural features but differ in the position and type of substituents, which can influence their chemical reactivity and biological activity. The uniqueness of ETHYL (5Z)-5-{[3-ETHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-[(4-METHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups, which may confer unique properties and applications.
Biological Activity
Ethyl (5Z)-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(4-methoxyanilino)-4-oxothiophene-3-carboxylate is a complex organic compound belonging to the class of thiophene derivatives. Its unique structure, characterized by a five-membered sulfur-containing ring and various functional groups, suggests potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C23H26N2O5S, with a molecular weight of approximately 442.53 g/mol. The presence of ethoxy and phenyl groups enhances its lipophilicity, potentially improving bioavailability. Below is a summary of its key structural features:
Property | Value |
---|---|
Molecular Formula | C23H26N2O5S |
Molecular Weight | 442.53 g/mol |
IUPAC Name | This compound |
Synthesis
The synthesis typically involves multi-step organic reactions, often requiring controlled conditions such as an inert atmosphere and specific catalysts. The process may include the following steps:
- Formation of the thiophene core.
- Introduction of the ethoxy and prop-2-ynoxy substituents.
- Finalization through functional group modifications.
The biological activity of this compound is believed to involve interactions with specific biological targets such as enzymes or receptors. These interactions can modulate various cellular pathways, leading to potential therapeutic effects.
Antimicrobial Properties
Research indicates that thiophene derivatives exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of bacteria and fungi, suggesting that this compound may possess similar properties .
Anti-inflammatory Effects
Thiophene derivatives are also associated with anti-inflammatory activities. The compound's ability to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of thiophene derivatives, providing insights into their potential applications:
- Study on Antimicrobial Activity : A study demonstrated that thiophene derivatives exhibited effective antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Research : Another research highlighted the anti-inflammatory effects of similar compounds in animal models, showing a reduction in pro-inflammatory cytokines .
- Quantitative Structure–Activity Relationship (QSAR) : QSAR studies have been employed to predict the biological activity based on structural modifications, indicating that specific substitutions on the thiophene ring can enhance efficacy .
Properties
Molecular Formula |
C26H25NO6S |
---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
ethyl (5Z)-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-4-hydroxy-2-(4-methoxyphenyl)iminothiophene-3-carboxylate |
InChI |
InChI=1S/C26H25NO6S/c1-5-14-33-20-13-8-17(15-21(20)31-6-2)16-22-24(28)23(26(29)32-7-3)25(34-22)27-18-9-11-19(30-4)12-10-18/h1,8-13,15-16,28H,6-7,14H2,2-4H3/b22-16-,27-25? |
InChI Key |
IESGXAHTCJKHHJ-MTTLQMSQSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=C(C(=NC3=CC=C(C=C3)OC)S2)C(=O)OCC)O)OCC#C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=C(C(=NC3=CC=C(C=C3)OC)S2)C(=O)OCC)O)OCC#C |
Origin of Product |
United States |
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